REACTION_CXSMILES
|
[Cl:1][CH2:2]/[CH:3]=[CH:4]/[CH2:5]Cl.[C:7]([NH2:18])(=[O:17])[C:8]1[C:9](=[CH:13][CH:14]=[CH:15][CH:16]=1)[C:10](N)=[O:11].[K].O>CN(C=O)C>[Cl:1][CH2:2][CH:3]=[CH:4][CH2:5][N:18]1[C:7](=[O:17])[C:8]2[C:9](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:10]1=[O:11] |f:1.2,^1:18|
|
Name
|
|
Quantity
|
1.14 mL
|
Type
|
reactant
|
Smiles
|
ClC\C=C\CCl
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
Potassium pthalamide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)N)=CC=CC1)(=O)N.[K]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with argon
|
Type
|
CUSTOM
|
Details
|
precipitated a white solid
|
Type
|
FILTRATION
|
Details
|
This solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
purified
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC=CCN1C(C2=CC=CC=C2C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 961 mg | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |